molecular formula C21H18ClOP B077665 3-Chloro-2-oxopropylidene triphenylphosphorane CAS No. 13605-66-8

3-Chloro-2-oxopropylidene triphenylphosphorane

Cat. No.: B077665
CAS No.: 13605-66-8
M. Wt: 352.8 g/mol
InChI Key: NYAMPFDYTBDISG-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

This compound is known to be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions . In these reactions, it likely acts as a phosphine ligand, facilitating the palladium-catalyzed cross-coupling of organic halides with organoboron compounds.

Result of Action

The molecular and cellular effects of this compound’s action would likely vary widely depending on the specific context of its use . As a reagent in organic synthesis, its primary effect would be the formation of new covalent bonds, leading to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature . Additionally, it should be handled with appropriate personal protective equipment and avoided from contact with strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-oxopropylidene triphenylphosphorane typically involves the reaction of triphenylphosphine with 1-chloro-2-propanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also involves purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxopropylidene triphenylphosphorane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and other electrophiles are used. The reactions are often conducted in non-polar solvents like hexane or benzene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Addition Reactions: Products include addition compounds with electrophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Chloro-2-oxopropylidene triphenylphosphorane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Triphenylphosphoranylidene)-2-propanone: Similar in structure but lacks the chlorine atom.

    (2-Oxopropylidene)triphenylphosphorane: Another similar compound with a different functional group.

    Acetylmethylene-triphenylphosphorane: Similar in structure but with different substituents.

Uniqueness

3-Chloro-2-oxopropylidene triphenylphosphorane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAMPFDYTBDISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301784
Record name 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
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Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-66-8
Record name 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone
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Record name 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
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Record name 13605-66-8
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Record name 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
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Record name 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one
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